molecular formula C26H38Cl2N10O6 B1430089 Cathepsin B Ssubstrate I,colorimetric CAS No. 201807-90-1

Cathepsin B Ssubstrate I,colorimetric

Cat. No.: B1430089
CAS No.: 201807-90-1
M. Wt: 657.5 g/mol
InChI Key: HNIGITPTGZVJOP-HRIAXCGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathepsin B Substrate I, colorimetric, is a compound used to detect the activity of cathepsin B, a lysosomal cysteine proteinase. This enzyme plays a crucial role in various physiological processes, including protein turnover, pro-hormone activation, and apoptosis. The substrate is typically used in biochemical assays to measure cathepsin B activity by producing a colorimetric change upon cleavage by the enzyme .

Biochemical Analysis

Biochemical Properties

Cathepsin B Substrate I, Colorimetric interacts with the enzyme Cathepsin B, a lysosomal cysteine proteinase . This interaction is based on the substrate’s specific amino acid sequence, Z-Arg-Arg-pNA . Cathepsin B metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .

Cellular Effects

The Cathepsin B Substrate I, Colorimetric influences cell function by enabling the detection and quantification of Cathepsin B activity . This can impact cell signaling pathways, gene expression, and cellular metabolism, as Cathepsin B is involved in intracellular and extracellular protein turnover, helping cells maintain homeostatic metabolic activity .

Molecular Mechanism

The mechanism of action of Cathepsin B Substrate I, Colorimetric involves binding interactions with Cathepsin B . The substrate is cleaved by the enzyme, resulting in a colorimetric product that can be quantified . This allows for the assessment of Cathepsin B’s endopeptidase and exopeptidase activity .

Temporal Effects in Laboratory Settings

Over time, the effects of Cathepsin B Substrate I, Colorimetric in laboratory settings can be observed through changes in the colorimetric signal, which corresponds to Cathepsin B activity

Dosage Effects in Animal Models

The effects of Cathepsin B Substrate I, Colorimetric in animal models would largely depend on the specific experimental setup and the dosage used. As a biochemical tool, it is primarily used in vitro to measure Cathepsin B activity .

Metabolic Pathways

Cathepsin B Substrate I, Colorimetric is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme Cathepsin B .

Transport and Distribution

The transport and distribution of Cathepsin B Substrate I, Colorimetric within cells and tissues would be determined by the experimental conditions under which it is used .

Subcellular Localization

As a substrate for a lysosomal enzyme, Cathepsin B Substrate I, Colorimetric would be expected to localize to the lysosome under normal physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin B Substrate I, colorimetric, involves the preparation of a peptide sequence, typically Z-Arg-Arg-pNA (benzyloxycarbonyl-arginyl-arginyl-p-nitroanilide). The synthesis begins with the protection of the amino groups of arginine residues, followed by coupling reactions to form the peptide bond. The final step involves the attachment of the p-nitroanilide group, which serves as the chromogenic moiety .

Industrial Production Methods

Industrial production of Cathepsin B Substrate I, colorimetric, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The lyophilized product is then packaged under conditions that protect it from light and moisture to ensure stability .

Chemical Reactions Analysis

Types of Reactions

Cathepsin B Substrate I, colorimetric, primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The enzyme cleaves the peptide bond between the arginine residues, releasing p-nitroaniline, which produces a yellow color detectable by spectrophotometry .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under acidic conditions, which are optimal for cathepsin B activity. Common reagents include buffer solutions to maintain the pH and reducing agents to ensure the enzyme remains in its active form .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is responsible for the colorimetric change observed in the assay .

Comparison with Similar Compounds

Cathepsin B Substrate I, colorimetric, can be compared with other substrates used to detect cathepsin B activity, such as:

Cathepsin B Substrate I, colorimetric, is unique in its ability to provide a simple and direct colorimetric readout, making it suitable for high-throughput screening and diagnostic applications .

Properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGITPTGZVJOP-HRIAXCGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cathepsin B Ssubstrate I,colorimetric
Reactant of Route 2
Reactant of Route 2
Cathepsin B Ssubstrate I,colorimetric
Reactant of Route 3
Reactant of Route 3
Cathepsin B Ssubstrate I,colorimetric
Reactant of Route 4
Cathepsin B Ssubstrate I,colorimetric
Reactant of Route 5
Reactant of Route 5
Cathepsin B Ssubstrate I,colorimetric
Reactant of Route 6
Reactant of Route 6
Cathepsin B Ssubstrate I,colorimetric

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.